molecular formula C23H14N4O4S B11119758 (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11119758
M. Wt: 442.4 g/mol
InChI Key: NSPLEYDQBWPGJP-BOIKWEOWSA-N
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Description

The compound (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and a thiazolo-triazole core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions The process begins with the preparation of the furan ring substituted with a nitrophenyl group This intermediate is then subjected to a series of condensation reactions with various reagents to form the thiazolo-triazole core

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amino derivatives.

Scientific Research Applications

(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H14N4O4S

Molecular Weight

442.4 g/mol

IUPAC Name

(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H14N4O4S/c28-22-20(14-18-10-11-19(31-18)16-7-4-8-17(13-16)27(29)30)32-23-24-21(25-26(22)23)12-9-15-5-2-1-3-6-15/h1-14H/b12-9+,20-14-

InChI Key

NSPLEYDQBWPGJP-BOIKWEOWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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